MC-VC-PABC-C6-alpha-Amanitin
Description
Chemical Structure and Composition of MC-VC-PABC-C6-Alpha-Amanitin
Core Structural Components
The this compound system comprises four functionally distinct modules (Table 1):
Table 1: Core Structural Components and Their Roles
- Maleimidocaproyl (MC) Group : The MC group features a six-carbon chain terminating in a maleimide moiety, enabling stable thiol conjugation to cysteine residues on antibodies. Its hydrophobic backbone balances solubility and conjugation efficiency, critical for ADC pharmacokinetics .
- Valine-Citrulline (VC) Dipeptide : This sequence is selectively cleaved by lysosomal cathepsin B, a protease overexpressed in tumor cells. The citrulline residue’s non-standard amino acid structure prevents premature cleavage by serum proteases, enhancing systemic stability .
- Para-Aminobenzyloxycarbonyl (PABC) Spacer : Upon VC cleavage, the PABC spacer undergoes 1,6-elimination, releasing alpha-amanitin. This self-immolation mechanism minimizes payload modification, preserving cytotoxicity .
- Alpha-Amanitin Payload : A bicyclic octapeptide with a rigid structure, alpha-amanitin binds RNA polymerase II’s bridge helix, halting transcription. Unlike microtubule-targeting payloads (e.g., MMAE), it is effective against non-dividing cells .
Stereochemical Configuration and Spatial Arrangement
The therapeutic efficacy of this compound hinges on stereochemical precision:
Stereochemical Features:
- VC Dipeptide : The L-configuration of valine and citrulline ensures compatibility with cathepsin B’s active site, which recognizes natural amino acid stereochemistry. D-amino acids would render the linker protease-resistant .
- MC Group : The maleimide’s planar structure and C6 spacer’s extended conformation optimize antibody binding without steric hindrance. The (2S,4S) configuration of pyrrolidine derivatives (e.g., in related linkers) enhances stability .
- Alpha-Amanitin : Its eight-residue cyclic structure includes non-proteinogenic amino acids (e.g., 4,5-dihydroxyisoleucine) arranged in a β-sheet-like fold. Hydrogen bonds between Asn-1 and Gly-3 stabilize the conformation critical for RNA polymerase II binding .
Spatial Considerations:
Comparative Analysis with Analogous ADC Linker-Payload Architectures
This compound diverges from conventional ADCs in payload mechanism and linker design (Table 2):
Table 2: Comparison with Common ADC Architectures
Key Differentiators:
- Payload Innovation : Alpha-amanitin’s RNA polymerase II inhibition offers a mechanism distinct from microtubule-targeting agents, potentially overcoming resistance in quiescent tumor cells .
- Linker Optimization : The VC-PABC combination balances protease sensitivity and plasma stability, outperforming valine-alanine (VA) linkers in preclinical models .
- Solubility Advantage : Unlike hydrophobic payloads (e.g., MMAE), alpha-amanitin’s polarity reduces ADC aggregation, simplifying formulation .
Properties
Molecular Formula |
C74H105N17O22S |
|---|---|
Molecular Weight |
1616.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate |
InChI |
InChI=1S/C74H105N17O22S/c1-6-40(4)62-68(105)80-33-57(97)82-52-38-114(111)71-47(31-50(64(101)79-34-58(98)88-62)84-70(107)63(41(5)54(94)36-92)89-67(104)53-29-44(93)35-91(53)72(108)51(32-55(75)95)85-66(52)103)46-22-21-45(30-49(46)86-71)112-28-13-8-7-11-25-78-74(110)113-37-42-17-19-43(20-18-42)81-65(102)48(15-14-26-77-73(76)109)83-69(106)61(39(2)3)87-56(96)16-10-9-12-27-90-59(99)23-24-60(90)100/h17-24,30,39-41,44,48,50-54,61-63,86,92-94H,6-16,25-29,31-38H2,1-5H3,(H2,75,95)(H,78,110)(H,79,101)(H,80,105)(H,81,102)(H,82,97)(H,83,106)(H,84,107)(H,85,103)(H,87,96)(H,88,98)(H,89,104)(H3,76,77,109)/t40-,41-,44+,48-,50-,51-,52-,53-,54-,61?,62-,63-,114?/m0/s1 |
InChI Key |
DSGDZYMYBLNPSD-ZWVRLQKUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Preparation Methods
Convergent Total Synthesis
The most advanced synthetic approach employs a convergent [5+1+2] strategy (Figure 1), which preforms the thioether linkage and integrates non-proteinogenic amino acids such as 6-hydroxytryptophan (Htp) and (3R,4R)-l-4,5-dihydroxyisoleucine (Dhil). Key steps include:
- Preformation of the thioether building block : A cysteine derivative is coupled with a 6-hydroxytryptophan precursor under controlled oxidative conditions to establish the tryptathionine crosslink.
- Macrocyclization : The monocyclic pentapeptide intermediate undergoes macrocyclization via amide bond formation between Dhil and hydroxyproline (Hyp), facilitated by silylation agents like N-methyl-N-trimethylsilylacetamide (MSA) to enhance nucleophilicity.
- Fragment assembly : The bicyclic structure is completed through sequential couplings of a Dhil derivative, an Asn-Hyp dipeptide, and the preformed thioether block, yielding α-Amanitin with >95% purity after HPLC purification.
Scalability and Optimization
Synthetic α-Amanitin is produced on a multi-gram scale using solution-phase chemistry, avoiding solid-phase limitations. Critical optimizations include:
- Enantioselective synthesis : Chiral auxiliaries ensure stereochemical fidelity, particularly for Dhil and Hyp residues.
- Oxidative stability : Late-stage sulfide oxidation minimizes side reactions, preserving the toxin’s bioactive conformation.
Preparation of the MC-VC-PABC-C6 Linker
The MC-VC-PABC-C6 linker is a lysosomally cleavable moiety designed to release α-Amanitin in the acidic tumor microenvironment. Its synthesis involves three modular components:
Maleimidocaproyl (MC) Segment
The MC group provides a thiol-reactive maleimide for antibody conjugation. It is synthesized via:
Valine-Citrulline (VC) Dipeptide
The VC sequence serves as a substrate for cathepsin B, enabling intracellular drug release. It is prepared by:
- Solid-phase peptide synthesis (SPPS) : Fmoc-protected valine and citrulline are coupled on a Wang resin using HBTU activation.
- Side-chain deprotection : The citrulline ureido group is retained, while temporary protections (e.g., tert-butyl for valine) are removed post-synthesis.
Para-Aminobenzyloxycarbonyl (PABC) Spacer
The PABC spacer enhances linker stability during circulation. Its synthesis involves:
- Nitration of benzyl alcohol followed by reduction to para-aminobenzyl alcohol.
- Carbamate formation : Reaction with phosgene and subsequent coupling to a C6 alkyl chain.
Conjugation of Alpha-Amanitin to the Linker
Activation of Alpha-Amanitin
The C6 hydroxyl group of α-Amanitin is functionalized for linker attachment:
- Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) protects reactive hydroxyl groups.
- Phosphoramidite coupling : A phosphoramidite reagent introduces a terminal amine at the C6 position, enabling amide bond formation with the linker.
Linker-Toxin Conjugation
The MC-VC-PABC-C6 linker is conjugated to activated α-Amanitin via:
- Maleimide-thiol coupling : The linker’s maleimide reacts with the toxin’s cysteine-derived thiol group, forming a stable thioether bond.
- Final deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), yielding the free hydroxyl toxin-linker complex.
Antibody Conjugation and Formulation
Antibody Functionalization
The monoclonal antibody (e.g., anti-HER2) is modified for linker attachment:
Formulation Strategies
Stability and solubility are optimized through:
| Formulation Component | Role | Example Composition |
|---|---|---|
| DMSO | Solubilizes hydrophobic components | 10% (v/v) |
| PEG300 | Reduces aggregation | 40% (v/v) |
| Tween 80 | Stabilizes protein structure | 5% (v/v) |
| Saline | Maintains isotonicity | 45% (v/v) |
Example: For in vivo administration, 100 μL DMSO is mixed with 400 μL PEG300, 50 μL Tween 80, and 450 μL saline to prepare a 2.5 mg/mL solution.
Purification and Quality Control
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
MC-VC-PABC-C6-alpha-Amanitin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker.
Substitution: Substitution reactions can take place at the amino acid residues of alpha-Amanitin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activities .
Scientific Research Applications
MC-vc-PABC-C6-α-amanitin is a peptide-drug conjugate (PDC) designed for targeted cancer therapy. It consists of the toxin α-amanitin connected via a cleavable valine-citrulline (vc) linker. The valine-citrulline linker allows the drug to be activated selectively within the tumor environment, where enzymes cleave the linker and release α-amanitin directly into cancer cells. Once released, α-amanitin inhibits RNA polymerase, leading to cell death.
Scientific Research Applications
MC-vc-PABC-C6-α-amanitin combines the anticancer toxin α-amanitin with a monoclonal antibody, enabling the conjugate to selectively target and recognize HER2-positive tumor cells . This makes it a valuable research tool in the study of breast and gastric cancers . The conjugate's design ensures that α-amanitin remains inactive during circulation, preventing off-target effects and toxicity to normal tissues. Once the conjugate reaches the tumor site, tumor-specific proteases cleave the linker, activating the drug within the cancer cell. This controlled release enhances the therapeutic index by maintaining drug stability in the bloodstream and releasing the cytotoxic agent only where needed, resulting in more efficient and safer treatment.
Drug Delivery Optimization
MC-vc-PABC-C6-α-amanitin is used in drug delivery optimization. The inclusion of the cleavable VC linker ensures that α-amanitin remains inactive during circulation, preventing off-target effects and toxicity to normal tissues.
Combination Therapies
MC-vc-PABC-C6-α-amanitin shows potential in combination therapies for enhanced efficacy. When combined with other chemotherapeutic agents or immunotherapies, MC-vc-PABC-C6-α-amanitin can provide a synergistic effect. The targeted action of α-amanitin, which disrupts transcription in cancer cells, can be combined with the immune-modulating effects of immune checkpoint inhibitors or other chemotherapeutic agents to overcome resistance mechanisms and increase overall therapeutic response. This makes MC-vc-PABC-C6-α-amanitin a valuable tool in multi-drug treatment strategies.
Pancreatic Carcinomas
Preclinical studies suggest that anti-EpCAM antibody conjugates with α-amanitin have the potential to be highly effective therapeutic agents for pancreatic carcinomas and various EpCAM-expressing malignancies .
FGFR1-Positive Cell Lines
Mechanism of Action
MC-VC-PABC-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase IIα, an enzyme crucial for the transcription of DNA into messenger RNA. The inhibition of RNA polymerase IIα leads to the disruption of RNA synthesis, ultimately causing cell death. The monoclonal antibody component of the conjugate specifically targets HER2 receptors on tumor cells, ensuring selective delivery of the toxin .
Comparison with Similar Compounds
Key Properties :
Structural and Functional Analogues of Alpha-Amanitin
MC-VC-PAB-Tubulysin M (V54791)
- Target : HER2 or other ADC-compatible receptors.
- Payload : Tubulysin M, a microtubule-disrupting agent.
- Mechanism : Inhibits tubulin polymerization, affecting cell division.
- Linker : MC-VC-PAB (lacks the C6 spacer present in MC-VC-PABC-C6).
- Advantage : High potency against rapidly dividing cells.
- Limitation : Ineffective against dormant cancer cells .
| Parameter | MC-VC-PABC-C6-alpha-Amanitin | MC-VC-PAB-Tubulysin M |
|---|---|---|
| Payload Mechanism | RNAP II inhibition | Microtubule disruption |
| Target Cells | Dividing + quiescent | Dividing only |
| Linker Design | MC-VC-PABC-C6 | MC-VC-PAB |
| Molecular Weight | 1617 Da | Not reported |
| Applications | HER2+ breast/gastric cancers | Broad oncology |
ADCs with Alternative Payload Classes
Val-Cit-PAB-MMAF (Auristatin-based ADC)
- Payload: Monomethyl auristatin F (MMAF), a tubulin inhibitor.
- Linker : Protease-cleavable Val-Cit-PAB.
- Mechanism : Disrupts microtubule assembly in dividing cells.
- Limitation: Limited efficacy against quiescent cells .
MC-Val-Cit-PAB-Retapamulin (ADC-S-069)
- Payload : Retapamulin, a pleuromutilin antibiotic.
- Application : Antimicrobial ADCs, highlighting linker versatility.
- Contrast : Unlike alpha-amanitin, retapamulin lacks cytotoxicity for oncology .
Advantages of this compound Over Compounding ADCs
Dual Targeting : Effective against both proliferating and dormant cancer subpopulations, addressing relapse mechanisms .
Linker Specificity : The C6 spacer in MC-VC-PABC-C6 enhances solubility and controlled payload release compared to shorter linkers (e.g., MC-VC-PAB) .
Payload Potency: Alpha-amanitin’s IC50 values (sub-nanomolar range) surpass many tubulin inhibitors in resistant cancer models .
Q & A
Q. What is the mechanism of action of MC-VC-PABC-C6-alpha-Amanitin in HER2-positive cancer models?
this compound is an antibody-drug conjugate (ADC) comprising a HER2-targeting monoclonal antibody linked to the toxin alpha-Amanitin. Alpha-Amanitin inhibits RNA polymerase II (RNA Pol II), halting transcription and inducing apoptosis in HER2-positive cells. Methodologically, validate RNA Pol II inhibition using in vitro transcription assays and measure cytotoxicity via flow cytometry or MTT assays in HER2-overexpressing cell lines (e.g., SK-BR-3 for breast cancer) .
Q. How do researchers validate HER2 targeting specificity in preclinical studies?
Use immunohistochemistry (IHC) or fluorescence-activated cell sorting (FACS) to confirm HER2 receptor density on target cells. Competitive binding assays with unlabeled HER2 antibodies can assess specificity. Include HER2-negative cell lines (e.g., MCF-10A) as controls to rule off-target effects .
Q. What in vivo models are appropriate for evaluating this compound efficacy?
Prioritize HER2-positive xenograft models (e.g., BT-474 or NCI-N87 for gastric cancer). Monitor tumor volume biweekly via caliper measurements and validate pharmacodynamic effects through post-mortem RNA Pol II activity assays in tumor tissue .
Q. How do researchers ensure reproducibility in ADC linker stability studies?
Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify linker cleavage rates in serum stability assays. Compare results across multiple batches and adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting .
Advanced Research Questions
Q. How can contradictory data on tumor regression rates in this compound studies be resolved?
Contradictions may arise from variations in HER2 expression levels or pharmacokinetic heterogeneity. Apply stratified analysis by HER2 immunohistochemistry scores (e.g., 0/1+ vs. 3+) and use population pharmacokinetic (PopPK) modeling to account for inter-individual variability .
Q. What experimental strategies optimize the drug-to-antibody ratio (DAR) while minimizing aggregation?
Use hydrophobic interaction chromatography (HIC) to characterize DAR heterogeneity. Optimize conjugation conditions (e.g., pH, temperature) and employ size-exclusion chromatography (SEC) to monitor aggregate formation. Reference prior ADC studies for benchmarking .
Q. How can researchers address off-target toxicity linked to alpha-Amanitin’s systemic release?
Conduct toxicokinetic studies in non-human primates to measure free toxin plasma levels. Modify the linker (e.g., switch from VC-PABC to a peptide-based linker) or employ tumor-specific protease-cleavable linkers to enhance tumor selectivity .
Q. What methodologies identify biomarkers predictive of this compound resistance?
Perform RNA sequencing on post-treatment tumor biopsies to detect upregulated survival pathways (e.g., NF-κB or PI3K/AKT). Validate candidates using siRNA knockdowns in resistant cell lines .
Q. How should researchers normalize in vivo efficacy data across heterogeneous tumor microenvironments?
Use multiplex immunofluorescence to quantify stromal content (e.g., fibroblasts, immune cells) and apply linear mixed-effects models to adjust for microenvironmental variables .
Q. What statistical frameworks are optimal for analyzing synergistic effects with checkpoint inhibitors?
Apply the Chou-Talalay combination index (CI) method in in vitro assays and use Kaplan-Meier survival curves with log-rank tests in co-treatment xenograft models. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) for translational relevance .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
